molecular formula C12H10ClN B1597083 4-(3-Chlorophenyl)aniline CAS No. 5748-36-7

4-(3-Chlorophenyl)aniline

Cat. No. B1597083
CAS RN: 5748-36-7
M. Wt: 203.67 g/mol
InChI Key: PJRIDSFGNYBNEE-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenyl)aniline” is a chemical compound with the molecular weight of 203.67 . It is also known as 3-(3-chlorophenyl)aniline . The IUPAC name for this compound is 3’-chloro [1,1’-biphenyl]-3-amine .


Synthesis Analysis

The synthesis of anilines, including “4-(3-Chlorophenyl)aniline”, can be achieved through various methods . One common method involves direct nucleophilic substitution . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .


Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)aniline” is characterized by a benzene ring fused with a pyridine moiety . The density functional theory (DFT) method is often used for geometry optimization and frequency calculations .


Physical And Chemical Properties Analysis

“4-(3-Chlorophenyl)aniline” is a powder with a melting point of 227-228°C .

Scientific Research Applications

In Vivo and In Vitro Nephrotoxicity Assessment

4-(3-Chlorophenyl)aniline and its derivatives have been studied for their nephrotoxic potential in vivo and in vitro. Rankin et al. (1986) investigated the impact of aniline and its monochlorophenyl derivatives on renal function in Fischer 344 rats. They discovered that chlorine substitution on the phenyl ring of aniline enhances nephrotoxic potential, particularly with 2-substitution (Rankin et al., 1986).

Advanced Adsorbent for Chlorophenols

Xu et al. (2021) synthesized an imine-linked covalent organic framework using aniline modulation for adsorbing chlorophenols from various samples. The study highlighted the framework's excellent adsorption capability and potential in determining hydrophobic aromatic compounds (Xu et al., 2021).

Synthesis of Polyurethane Cationomers

Buruianǎ et al. (2005) synthesized new o-hydroxy Schiff bases, including derivatives of aniline, for creating polymeric films with fluorescent properties. The study explored the photochromic mechanism of the salicylideneanil units and their potential applications in various fields (Buruianǎ et al., 2005).

Anilinolysis of Aryl 4-Nitrophenyl Carbonates

Castro et al. (2005) examined the kinetics and mechanism of anilines reacting with aryl 4-nitrophenyl carbonates. Their study provided insights into the reaction mechanisms and the impact of various aniline derivatives on these processes (Castro et al., 2005).

Mineralization in Acidic Solution by Ozonation

Sauleda and Brillas (2001) researched the mineralization of aniline and 4-chlorophenol in acidic solutions using ozone and catalysis. They provided insights into the degradation processes of these compounds, indicating potential environmental applications (Sauleda & Brillas, 2001).

Voltammetric Sensor for Water Pollutants

Keivani et al. (2017) developed a voltammetric sensor using aniline derivatives to analyze thiosulfate, 4-chlorophenol, and nitrite in water samples. This study showed the effectiveness of aniline-based sensors in environmental monitoring (Keivani et al., 2017).

Photocatalytic Water Treatment

Sun et al. (2005) reported on the simultaneous reduction of Cr(VI) and oxidation of 4-chlorophenol in water under visible light using TiO2 photocatalysis. This research highlights the potential of aniline-based compounds in enhancing photocatalytic water treatment processes (Sun et al., 2005).

Safety And Hazards

“4-(3-Chlorophenyl)aniline” is considered hazardous. It has been associated with various hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for “4-(3-Chlorophenyl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .

properties

IUPAC Name

4-(3-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRIDSFGNYBNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373898
Record name 3'-Chloro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)aniline

CAS RN

5748-36-7
Record name 3'-Chloro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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